

Pterisolic acid F chemical structure and stereochemistry

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Compound of Interest

Compound Name: *Pterisolic acid F*

Cat. No.: *B1151761*

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Pterisolic Acid F: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterisolic acid F is a naturally occurring diterpenoid belonging to the ent-kaurane class.^[1] First isolated from the fern *Pteris semipinnata*, this complex molecule has garnered interest within the scientific community for its potential biological activities, characteristic of the ent-kaurane family of natural products. This document provides a detailed technical guide on the chemical structure, stereochemistry, and spectroscopic properties of **Pterisolic acid F**. It also outlines the experimental protocol for its isolation and discusses the potential biological activities and associated signaling pathways based on current knowledge of related compounds.

Chemical Structure and Stereochemistry

Pterisolic acid F possesses a tetracyclic kaurane skeleton. Its systematic IUPAC name is (4 α ,5 α ,8 α ,9 β ,10 α ,13 α)-9,16,17-Trihydroxy-15-oxokauran-18-oic acid. The molecule is characterized by a carboxylic acid at the C-4 position, a ketone at C-15, and hydroxyl groups at C-9, C-16, and C-17.

The stereochemistry of **Pterisolic acid F** is defined by its ent-kaurane core, which indicates that it is the enantiomer of the more common kaurane diterpenoids. The specific stereochemical configuration of the chiral centers is crucial for its three-dimensional structure and subsequent biological function.

Molecular Formula: C₂₀H₃₀O₆

Molecular Weight: 366.45 g/mol

CAS Number: 1401419-90-6

Spectroscopic Data

The structural elucidation of **Pterisolic acid F** was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule's carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for **Pterisolic Acid F** (500 MHz, CD₃OD)

Position	δH (ppm)	Multiplicity	J (Hz)
1 α	1.25	m	
1 β	2.05	m	
2 α	1.70	m	
2 β	1.90	m	
3 α	1.50	m	
3 β	1.65	m	
5	1.85	d	11.5
6 α	4.45	br s	
6 β	1.95	m	
7 α	1.60	m	
7 β	2.15	m	
9	2.20	s	
11 α	1.75	m	
11 β	1.85	m	
12 α	1.55	m	
12 β	1.65	m	
13	3.15	s	
14 α	2.10	d	12.0
14 β	2.55	d	12.0
17A	3.70	d	11.0
17B	3.80	d	11.0
18	1.20	s	
20	1.10	s	

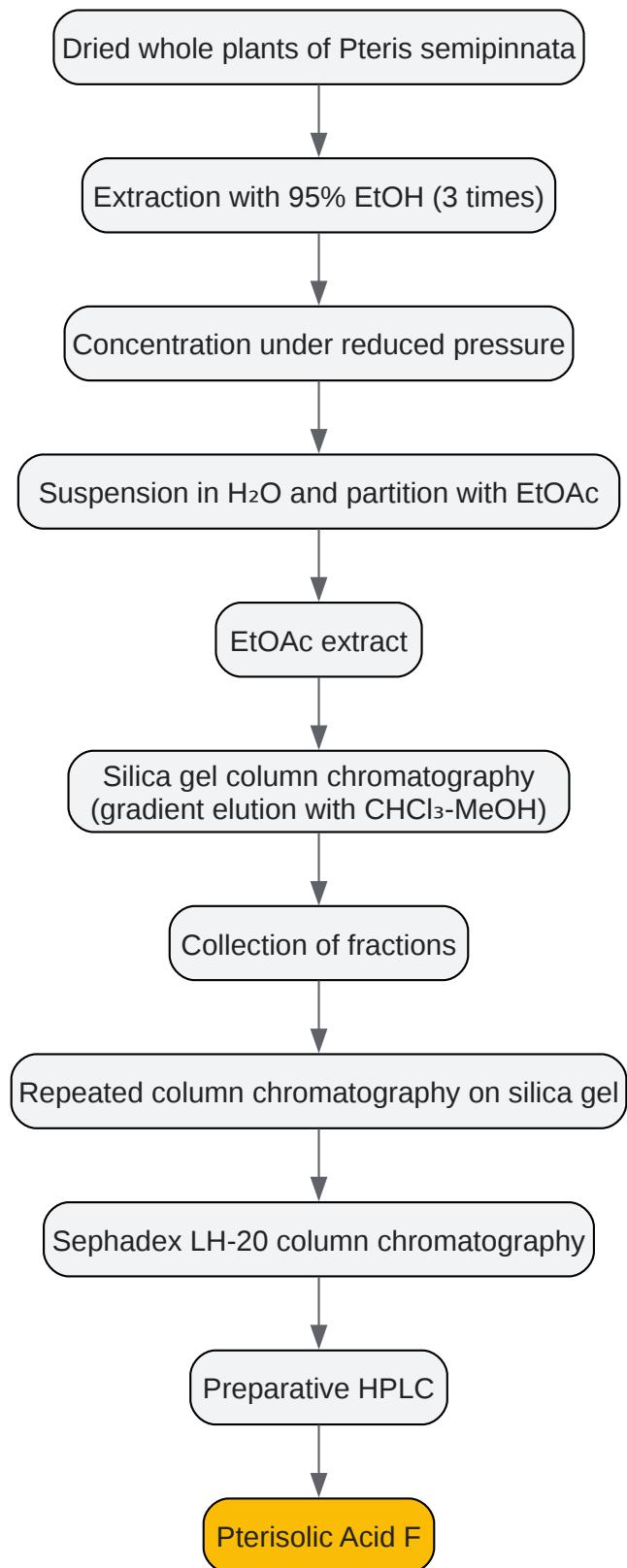
Table 2: ^{13}C NMR Spectroscopic Data for **Pterisolic Acid F** (125 MHz, CD_3OD)

Position	δC (ppm)
1	40.5
2	19.9
3	38.8
4	44.8
5	57.5
6	78.4
7	42.1
8	56.7
9	62.3
10	39.9
11	19.1
12	34.5
13	47.8
14	36.2
15	220.1
16	85.1
17	66.2
18	179.1
19	29.1
20	16.0

Experimental Protocols

Isolation of Pterisolic Acid F from *Pteris semipinnata*

The following protocol is a summary of the method described by Wang et al. (2011) for the isolation of **Pterisolic acid F**.



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Figure 1: Experimental workflow for the isolation of **Pterisolic Acid F**.

- Extraction: The air-dried whole plants of *Pteris semipinnata* are powdered and extracted three times with 95% ethanol at room temperature.
- Concentration and Partitioning: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with ethyl acetate.
- Column Chromatography: The ethyl acetate-soluble fraction is subjected to column chromatography on a silica gel column, eluting with a gradient of chloroform-methanol to yield several fractions.
- Purification: The fractions containing the compounds of interest are further purified by repeated column chromatography on silica gel and Sephadex LH-20.
- Final Separation: Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) to afford pure **Pterisolic acid F**.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of **Pterisolic acid F** are limited, the broader class of ent-kaurane diterpenoids has been reported to exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities. Many ent-kaurane diterpenoids exert their cytotoxic effects against cancer cells by inducing apoptosis.

A common mechanism of action for cytotoxic ent-kaurane diterpenoids involves the induction of the intrinsic apoptotic pathway. This pathway is centered on the mitochondria and is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytosol. Cytochrome c then binds to Apaf-1, which recruits pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates effector caspases such as caspase-3, leading to the execution of apoptosis.

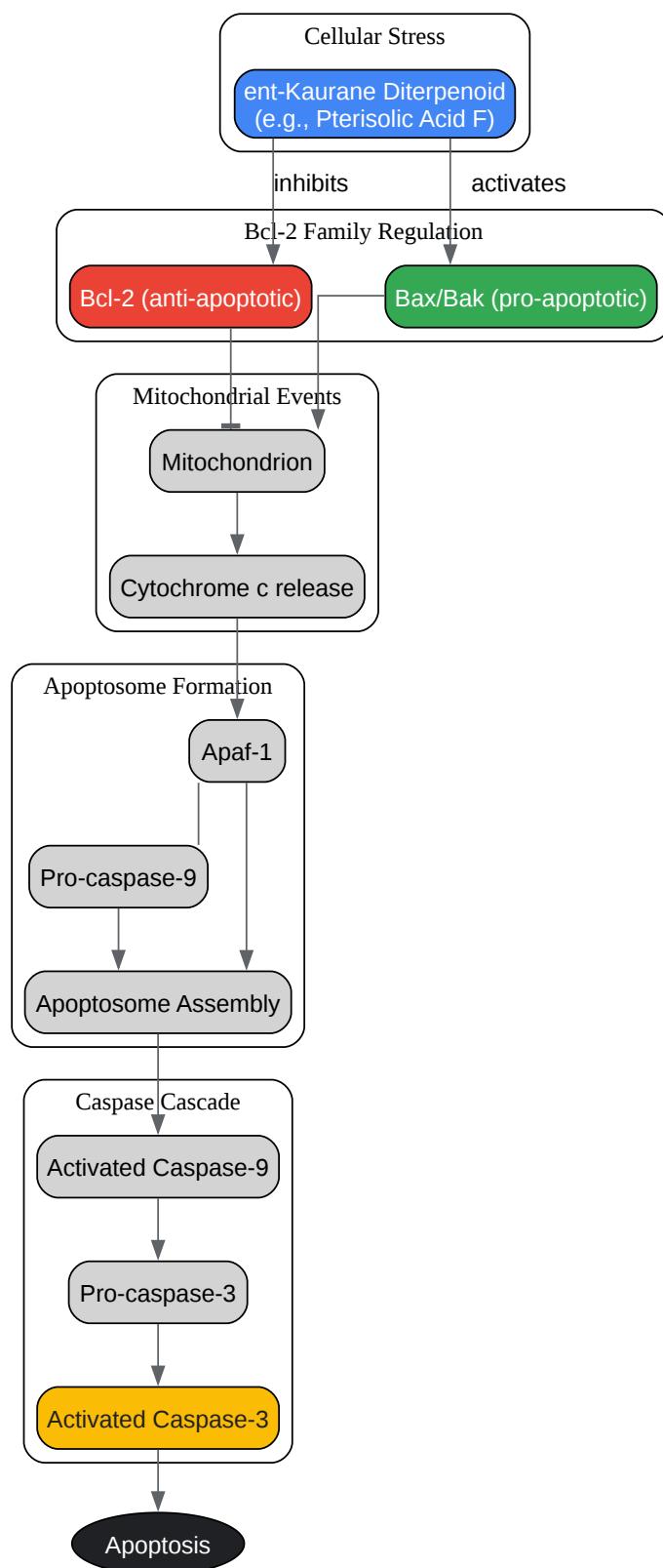
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Figure 2: A representative signaling pathway for apoptosis induction by *ent*-kaurane diterpenoids.

Conclusion

Pterisolic acid F is a structurally defined *ent*-kaurane diterpenoid with a unique substitution pattern. The detailed spectroscopic data and isolation protocols provided herein serve as a valuable resource for researchers in natural product chemistry and drug discovery. While further studies are required to elucidate the specific biological activities and mechanisms of action of **Pterisolic acid F**, the known activities of related compounds suggest that it may be a promising candidate for further investigation, particularly in the context of anticancer research. The provided hypothetical signaling pathway for apoptosis induction serves as a framework for future mechanistic studies.

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References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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